molecular formula C27H23NO7S B11595625 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate

Cat. No.: B11595625
M. Wt: 505.5 g/mol
InChI Key: UEIRXGVWSGLAHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves multiple steps, starting with the preparation of the benzothiazine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzothiazine derivatives .

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxybenzoate group enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C27H23NO7S

Molecular Weight

505.5 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H23NO7S/c1-4-16-28-24(25(29)18-10-6-5-7-11-18)26(20-12-8-9-13-23(20)36(28,31)32)35-27(30)19-14-15-21(33-2)22(17-19)34-3/h4-15,17H,1,16H2,2-3H3

InChI Key

UEIRXGVWSGLAHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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